N-(2-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole core, contributes to its diverse range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base, followed by further functionalization to introduce the carbamoyl and nitrophenyl groups . The reaction conditions often include refluxing in solvents such as 1,4-dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . The use of green chemistry principles, such as solvent-free conditions and catalyst-free reactions, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and solvents such as 1,4-dioxane and ethanol . Reaction conditions often involve refluxing and the use of microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
N-(2-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to bacterial enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
Imidazo[2,1-b][1,3]thiazole carboxamide derivatives: These compounds also have similar structural features and are used in similar applications.
Uniqueness
N-(2-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of both carbamoyl and nitrophenyl groups enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C20H15N5O4S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H15N5O4S/c1-11-17(19(27)22-15-8-3-2-7-14(15)18(21)26)30-20-23-16(10-24(11)20)12-5-4-6-13(9-12)25(28)29/h2-10H,1H3,(H2,21,26)(H,22,27) |
InChI Key |
AYUODOLPPMJFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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